Geldanamycin

Description

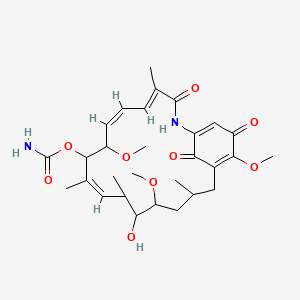

Geldanamycin, a benzoquinone ansamycin produced by Streptomyces hygroscopicus, is a potent inhibitor of heat shock protein 90 (Hsp90). Its mechanism involves binding to the N-terminal ATP-binding domain of Hsp90, disrupting the chaperone’s ATPase activity and destabilizing oncogenic client proteins (e.g., mutated p53, HIF-1α) critical for tumor progression . Structurally, this compound comprises a 19-membered macrolactam ring with a quinone moiety at C-18 and a carbamoyl group at C-5. Modifications at C-17 (e.g., allylamino or dimethylaminoethylamino groups) have yielded derivatives like 17-DMAG (alvespimicin), which exhibit improved water solubility and reduced hepatotoxicity compared to the parent compound .

Biosynthetically, this compound arises from a modular polyketide synthase (PKS) pathway, with post-PKS modifications including carbamoylation (catalyzed by GdmN), desaturation (via GdmP), and hydroxylation . Regulatory genes such as gel14, gel17, and gel19 orchestrate its production, with cross-regulation observed in unrelated clusters like elaiophylin biosynthesis in Streptomyces autolyticus .

Properties

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQAWLPCGQOSGP-KSRBKZBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042691 | |

| Record name | Geldanamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30562-34-6 | |

| Record name | Geldanamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30562-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geldanamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030562346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geldanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Geldanamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geldanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GELDANAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3VJ16KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fermentation and Initial Extraction Techniques

Fermentation Broth Production

Geldanamycin is natively produced by Streptomyces hygroscopicus via a Type I polyketide synthase (PKS) pathway. The fermentation broth is generated under controlled conditions, with carbon and nitrogen sources optimized to maximize yield. Post-fermentation, the broth contains this compound alongside cellular debris and secondary metabolites, necessitating extraction.

Solvent Extraction and Phase Separation

The crude broth undergoes extraction using organic solvents such as methanol, ethanol, or methylene chloride. These solvents selectively partition this compound into the organic phase, while aqueous residues retain impurities. Centrifugation or filtration separates the phases, yielding a solvent-rich extract. Notably, methanol and methylene chloride are preferred for their high solubility and low toxicity.

Adsorption and Chromatographic Purification

Solid Support Adsorption

The organic extract is adsorbed onto inert solid supports like alumina, silica gel, or polystyrene-divinylbenzene resin. This step concentrates this compound while removing pigments and non-polar contaminants. For instance, passing a methylene chloride solution through an alumina column retains the compound, allowing subsequent elution with methanol or acetone.

Solvent Elution and Concentration

Elution with polar solvents (e.g., acetone:methanol mixtures) recovers this compound from the solid support. The eluate is concentrated via rotary evaporation under reduced pressure, reducing solvent volume by ~90%. This step is critical for minimizing solvent waste and enhancing crystallization efficiency.

Crystallization and Final Polishing

Anti-Solvent Crystallization

Concentrated this compound is crystallized using anti-solvents like hexane or diethyl ether. Cooling to <15°C induces supersaturation, yielding high-purity crystals. For example, a methylene chloride:diethyl ether (60:40 v/v) mixture produces crystals with >98% purity after two recrystallizations.

Suspension-Based Purification

Residual impurities are removed by suspending crystals in acetone or ethyl acetate, followed by filtration. This step eliminates trace solvents and amorphous residues, achieving pharmaceutical-grade purity.

Table 1: Key Parameters in Fermentation-Based Isolation

| Step | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Extraction | Methanol:Methylene chloride | 85 | 70 |

| Adsorption | Alumina + Methanol | 92 | 85 |

| Crystallization | Methylene chloride:Diethyl ether | 78 | 98 |

Biosynthetic and Enzymatic Approaches

Role of GdmF Amide Synthase

The this compound amide synthase GdmF catalyzes macrolactam ring formation, a pivotal post-PKS modification. Structural studies reveal that GdmF binds the seco-acid intermediate, facilitating nucleophilic attack by the aniline group to form the 19-membered ring. Mutagenesis of the active-site residues (e.g., Asp178) abolishes activity, underscoring their catalytic necessity.

Total Chemical Synthesis

Retrosynthetic Strategy

The 26-step synthesis by Chen et al. (2021) disconnects this compound at C12–C13, generating two fragments: C5–C12 (alkynyl ketone) and C13–C21 (aryl bromide). Asymmetric aldol reactions and Suzuki couplings assemble the backbone, with a late-stage macrolactamization achieving ring closure.

Key Synthetic Challenges

- C7 Stereochemistry : Evans’ oxazolidinone auxiliaries enforce the correct configuration at C7.

- Macrolactamization : High-dilution conditions prevent oligomerization during ring closure.

Table 2: Total Synthesis Performance Metrics

| Step | Reaction | Yield (%) |

|---|---|---|

| Fragment C5–C12 | Asymmetric aldol | 72 |

| Fragment C13–C21 | Suzuki coupling | 65 |

| Macrolactamization | HATU-mediated coupling | 58 |

Comparative Analysis of Preparation Methods

Yield and Scalability

Cost and Environmental Impact

Fermentation requires ~$150/kg, whereas synthesis exceeds $50,000/kg due to reagent costs. Solvent recovery in fermentation reduces waste by 70% compared to synthesis.

Chemical Reactions Analysis

Types of Reactions: Geldanamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents that can replace functional groups on the this compound molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

Cancer Therapy

Mechanism of Action

Geldanamycin exerts its anti-cancer effects primarily through the inhibition of Hsp90, a chaperone protein that stabilizes and regulates numerous client proteins involved in cancer progression, including mutated oncogenes and signaling proteins. By disrupting Hsp90 function, this compound leads to the degradation of these client proteins, thereby inducing apoptosis in cancer cells.

Case Studies and Findings

- This compound in Osteosarcoma : A study demonstrated that this compound effectively induced cell death in 143B osteosarcoma cells by upregulating Hsp70 and downregulating hyperacetylated Hsp60, ultimately leading to decreased cell viability .

- Hypoxia-Inducible Factor Degradation : In prostate cancer cells, this compound was shown to reduce levels of hypoxia-inducible factor 1α (HIF-1α), a key regulator of tumor growth under low oxygen conditions. This effect was attributed to accelerated protein degradation independent of oxygen tension .

- Gastric Carcinomas : Research indicated that this compound could induce apoptosis in human gastric carcinoma cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent for gastric cancer .

Neuroprotection

Heat Shock Response Activation

this compound activates the heat shock response, which is crucial for protecting neurons from stress-induced damage. This property has been explored in the context of neurodegenerative diseases.

Case Studies and Findings

- Protection Against Parkinson’s Disease : In a mouse model of Parkinson's disease, administration of this compound prior to neurotoxic exposure resulted in increased dopamine levels and reduced neuronal death, highlighting its protective role against dopaminergic neurotoxicity .

- Huntington’s Disease : this compound has shown promise in reducing protein aggregation associated with Huntington’s disease by activating the expression of heat shock proteins, which may lead to novel therapeutic avenues for this condition .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Findings

- Macrophage Activation : Research revealed that this compound significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests its potential application in treating inflammatory diseases such as arthritis .

- Experimental Allergic Encephalomyelitis : In rodent models, this compound suppressed disease progression by modulating inflammatory responses, indicating its utility in autoimmune conditions .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Therapy | Hsp90 inhibition | Induces apoptosis in various cancers (e.g., osteosarcoma, gastric carcinoma) |

| Neuroprotection | Heat shock response activation | Protects against neurotoxicity in Parkinson’s disease models; reduces protein aggregation in Huntington’s disease |

| Anti-inflammatory | Cytokine production inhibition | Suppresses TNF-α and IL-6 production; effective in models of arthritis and experimental allergic encephalomyelitis |

Mechanism of Action

Geldanamycin exerts its effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity . This inhibition prevents the proper folding and function of Hsp90 client proteins, leading to their degradation. The molecular targets of this compound include various oncogenic proteins such as v-Src, Bcr-Abl, p53, and ERBB2 . The pathways involved in its mechanism of action include the regulation of the cell cycle, cell growth, apoptosis, and angiogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Geldanamycin belongs to the ansamycin family, which includes structurally and functionally related compounds. Below is a detailed comparison:

Herbimycins

- Structural Features : Herbimycins (A, B, C) share the same PKS-derived skeleton as this compound but differ in substitutions at C-11 (methoxy vs. hydroxyl) and C-15 (hydroxyl vs. methoxy) .

- Bioactivity: Both herbimycins and this compound inhibit Hsp90 at nanomolar concentrations, but herbimycins exhibit weaker antifungal/antibacterial activity .

- Clinical Relevance : Like this compound, natural herbimycins are hepatotoxic, limiting therapeutic use. Semisynthetic derivatives (e.g., 17-AAG) have advanced to clinical trials .

Reblastatin

- Structural Features: Reblastatin replaces the C-18 quinone with a phenolic group, reducing redox activity .

- Bioactivity : Demonstrates lower cytotoxicity than this compound while maintaining high Hsp90 affinity. This improved safety profile makes it a candidate for further optimization .

- Biosynthesis : Produced by the same Streptomyces strains as this compound, sharing regulatory genes (gel14, gel17) but diverging in post-PKS modifications .

Natalamycin A

- Structural Features : A this compound analogue with an additional eight-membered 1,4-oxazocine ring fused to the benzene core .

- Bioactivity : Exhibits moderate antifungal activity against Pseudoxylaria spp., though synergistic effects with elaiophylin enhance potency .

- Biosynthesis : Co-produced with this compound in Streptomyces sp. M56, suggesting shared regulatory pathways .

Thiazinothis compound

- Structural Features : A 4,5-dihydro derivative with a thiazine ring introduced via post-PKS cysteine incorporation .

- Bioactivity : Shows moderate anti-HSV-1 activity and superior water solubility compared to this compound .

- Synthesis: Generated in gdmP mutants of S. hygroscopicus, highlighting the role of P450 monooxygenases in desaturation .

8-Demethylthis compound

- Structural Features : Lacks the C-8 methyl group due to genetic replacement of the AT4 domain in the PKS .

- Bioactivity : Moderately cytotoxic against SK-BR-3 breast cancer cells, though less potent than this compound .

Elaiophylin Derivatives

- Structural Features : Macrodiolides unrelated to ansamycins but co-regulated with this compound in S. autolyticus .

- Bioactivity : Elaiophylin derivatives (e.g., 11-methyl-elaiophylin) lack direct antitumor activity but synergize with rapamycin against Candida albicans .

Structural and Functional Comparison Tables

Table 1: Structural Modifications and Key Properties

Table 2: Hsp90 Binding and Mechanism

Q & A

Q. What is the primary molecular target of Geldanamycin in cancer research, and how does its inhibition mechanism influence experimental design?

this compound primarily targets heat shock protein 90 (Hsp90), a molecular chaperone critical for stabilizing oncogenic client proteins. Researchers must consider Hsp90's role in stress response pathways when designing experiments, as its inhibition disrupts protein folding and activates compensatory mechanisms like the heat shock response. Methodologically, assays such as ATPase activity measurements (via malachite green assays) and client protein degradation analysis (e.g., Western blotting for HER2/EGFR) are essential. Structural studies (e.g., X-ray crystallography of the Hsp90-Geldanamycin complex) inform binding dynamics .

Q. Which analytical techniques are most reliable for quantifying this compound and its metabolites in biological samples, and what validation steps are required?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for trace amounts (e.g., detecting nanomolar concentrations in plasma). Key validation parameters include linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (80–120%). Internal standards like isotopic analogs of this compound (e.g., deuterated derivatives) improve accuracy. Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction .

Q. How do researchers standardize cytotoxicity assays to evaluate this compound’s efficacy across diverse cancer cell lines?

Use the MTT or CellTiter-Glo® assays with strict controls:

- Normalize cell seeding density (e.g., 5,000 cells/well for 72-hour assays).

- Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO ≤ 0.1%).

- Account for Hsp90 expression variability via baseline protein quantification (e.g., ELISA). Statistical analysis should employ ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects when using different cell lines or animal models?

Contradictions often arise from differential Hsp90 isoform expression (e.g., cytosolic Hsp90α vs. endoplasmic reticulum GRP94). To address this:

Q. What structural modifications to this compound’s benzoquinone ansamycin core have been shown to reduce hepatotoxicity while maintaining Hsp90 inhibitory activity?

Modifications at the 17- and 19-positions are critical:

- 17-position : Substitution with allylamino (17-AAG) or dimethylaminoethylamino (17-DMAG) improves solubility but retains hepatotoxicity.

- 19-position : Introducing alkyl groups (e.g., methyl or ethyl) blocks thiol conjugation, reducing liver damage. Synthetic routes involve reductive amination or Suzuki-Miyaura coupling for regioselective modifications .

Q. What computational strategies are effective in predicting this compound analogue binding affinities to Hsp90 and off-target kinases?

Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations can model binding stability. Docking software (AutoDock Vina) screens analogues against Hsp90’s N-terminal ATP-binding pocket and kinase databases (e.g., KinomeScan). Validate predictions with surface plasmon resonance (SPR) for kinetic analysis (ka/kd) .

Q. How should researchers design pharmacokinetic studies to address this compound’s poor bioavailability and rapid clearance?

- Use population pharmacokinetic (PopPK) models (e.g., NONMEM) to analyze sparse data from multiple cohorts.

- Incorporate covariates like hepatic CYP3A4 activity and albumin binding.

- Test prodrug formulations (e.g., phosphate esters) or nanoparticle encapsulation to enhance half-life. Monte Carlo simulations predict dose adjustments for target AUC/MIC ratios .

Methodological Considerations

- Data Contradictions : Always cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).

- Ethical Compliance : For in vivo studies, adhere to guidelines on humane endpoints (e.g., tumor volume limits) and liver function monitoring (AST/ALT levels) .

- Structural Analysis : Collaborate with crystallographers for co-crystal structures of novel analogues to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.